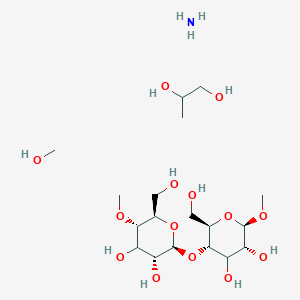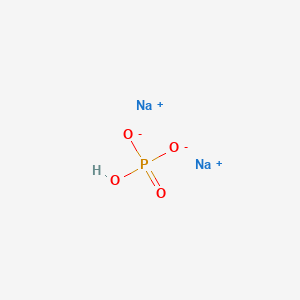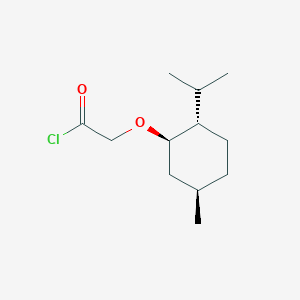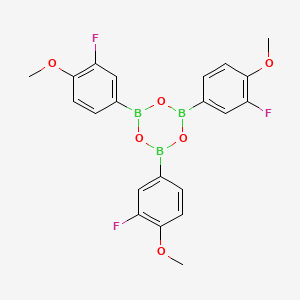
Vinblastine-d3 Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinblastine-d3 Sulfate is a cytotoxic alkaloid used against various cancer types . It is a chemotherapy medication, typically used with other medications, to treat a number of types of cancer . This includes Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer .
Synthesis Analysis
The synthesis of Vinblastine involves a complex process. A key series of Vinblastines that incorporate the first deep-seated changes to the substituent at C4 are detailed . The synthetic approach features an expanded and redefined scope of a 1,3,4-oxadiazole [4 + 2]/[3 + 2] cycloaddition cascade . The 31-step biosynthetic pathway for vinblastine was completed only after the last two enzymes were identified in 2018 , and is remarkably complex .Molecular Structure Analysis
The molecular formula of Vinblastine-d3 Sulfate is C46H55D3N4O9•xH2SO4 . It has a molecular weight of 912.07 .Chemical Reactions Analysis
Vinblastine works by disrupting microtubule dynamics, causing mitotic arrest and cell death . Microtubule targeting agents like vincristine and vinblastine work by disrupting microtubule dynamics .Physical And Chemical Properties Analysis
Vinblastine-d3 Sulfate is a solid substance . It has a melting point of >193° C (dec.) .Safety And Hazards
Zukünftige Richtungen
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge colossal demand around the globe prompted researchers to create a variety of approaches . Endophytes could thus be selected to produce beneficial secondary metabolites required for the biosynthesis of vinca alkaloids .
Eigenschaften
CAS-Nummer |
1246818-72-3 |
|---|---|
Produktname |
Vinblastine-d3 Sulfate |
Molekularformel |
C₄₆H₅₇D₃N₄O₁₃S |
Molekulargewicht |
912.07 |
Synonyme |
Vincaleukoblastine-d3 Sulfate; (+)-Vinblastine-d3 Sulfate; Rozevin-d3; VLB-d3; Valban-d3; Vinblastin-d3; 29060-LE-d3; Exal-d3; Velban-d3; Velbe-d3; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






